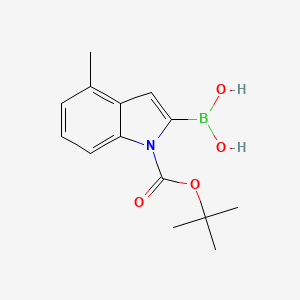

(1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid

Vue d'ensemble

Description

(1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid is a boronic acid derivative that features an indole core substituted with a tert-butoxycarbonyl (Boc) protecting group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid typically involves the borylation of an indole derivative. One common method includes the use of bis(neopentyl glycolato)diboron as the borylation reagent, catalyzed by a rhodium catalyst . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors for efficiency, are likely applicable.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.

Protodeboronation: Radical initiators and mild acidic or basic conditions are employed.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Protodeboronation: The corresponding indole derivative without the boronic acid group.

Applications De Recherche Scientifique

Synthetic Applications

1. Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The (1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid can be utilized to synthesize complex organic molecules, including pharmaceuticals and agrochemicals. This compound's ability to participate in such reactions allows for the development of diverse chemical libraries.

2. Synthesis of Indole Derivatives

This compound serves as a precursor for synthesizing various indole derivatives, which are important in medicinal chemistry due to their biological activity. Indoles are known for their presence in numerous natural products and pharmaceuticals, making the availability of such intermediates crucial for drug discovery.

Medicinal Chemistry

1. Anticancer Research

Research indicates that boronic acid derivatives, including this compound, exhibit potential anticancer properties. Studies have shown that these compounds can inhibit specific enzymes involved in cancer cell proliferation, making them candidates for further development as anticancer agents.

2. Targeting Proteins

Boronic acids can selectively bind to proteins containing diol groups, which is useful in designing inhibitors for proteases and other enzymes. This property opens avenues for developing targeted therapies in treating various diseases, including cancer and diabetes.

Material Science Applications

1. Sensor Development

The unique properties of boronic acids allow them to be incorporated into sensor technologies. This compound can be used to create sensors that detect specific biomolecules or environmental pollutants through changes in fluorescence or conductivity.

2. Polymer Chemistry

In polymer science, boronic acids are used to create dynamic covalent bonds within polymer networks. This application is critical for developing smart materials that can respond to environmental stimuli, enhancing their functionality in various applications such as drug delivery systems.

Case Study 1: Synthesis of Indole-Based Anticancer Agents

A study demonstrated the synthesis of indole-based compounds using this compound through Suzuki coupling reactions. These compounds showed significant cytotoxicity against various cancer cell lines, highlighting their potential as new therapeutic agents.

Case Study 2: Development of Boron-Based Sensors

Research focused on developing a fluorescence-based sensor utilizing this compound for detecting glucose levels in biological samples. The sensor exhibited high sensitivity and selectivity, proving effective for potential clinical applications.

Mécanisme D'action

The mechanism of action for (1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets are typically the halide substrates, and the pathways involve the formation of palladium complexes.

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.

Pinacol Boronic Esters: These are more stable boronic acid derivatives used in similar reactions.

Uniqueness: (1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid is unique due to its indole core, which imparts specific electronic properties that can influence the reactivity and selectivity in coupling reactions. The presence of the tert-butoxycarbonyl group also provides additional stability and protection during synthetic procedures .

Activité Biologique

(1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid, a boronic acid derivative featuring an indole core, has garnered interest due to its significant biological activity, particularly in organic synthesis and medicinal chemistry. This article explores its mechanisms of action, biochemical pathways, and applications, supported by relevant data and case studies.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: 4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid

- CAS Number: 352359-21-8

- Molecular Formula: C14H18BNO4

- Molecular Weight: 275.11 g/mol

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a boronic acid functional group, which are crucial for its reactivity in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction.

Target and Mode of Action

The primary target for this compound is its role in the Suzuki-Miyaura cross-coupling reaction , where it facilitates the formation of carbon-carbon bonds. The mechanism involves:

- Transmetalation: The compound interacts with palladium catalysts during the transmetalation step, crucial for coupling reactions.

- Formation of Carbon Bonds: The reaction results in the formation of new carbon-carbon bonds under mild conditions, making it highly functional group tolerant .

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.

- Medicinal Chemistry: Boronic acid derivatives are being explored for their potential as enzyme inhibitors and in drug delivery systems .

Pharmacokinetics

The compound exhibits stability and is generally considered environmentally benign. Its pharmacokinetic properties allow for efficient incorporation into various synthetic protocols without significant degradation under standard laboratory conditions.

Applications in Research

This compound has diverse applications:

Organic Synthesis:

It is widely used in the synthesis of pharmaceuticals and agrochemicals through Suzuki-Miyaura coupling reactions.

Medicinal Chemistry:

Research indicates potential roles as enzyme inhibitors, particularly targeting proteases and kinases involved in cancer progression .

Material Science:

The compound can be utilized in developing materials with specific electronic or optical properties due to its unique structural features .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features | Applications |

|---|---|---|---|

| Phenylboronic Acid | C6H7BO2 | Simple structure | Commonly used in Suzuki reactions |

| Pinacol Boronic Esters | Varied | More stable derivatives | Used in similar reactions but with greater stability |

| This compound | C14H18BNO4 | Indole core with Boc group | Unique reactivity and selectivity in coupling reactions |

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents through Suzuki-Miyaura coupling. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's potential therapeutic applications .

Case Study 2: Enzyme Inhibition

Research has shown that boronic acids can act as reversible inhibitors for serine proteases. A derivative similar to this compound was tested against a panel of proteases, demonstrating selective inhibition that could be leveraged for drug development targeting specific pathways involved in cancer metastasis .

Propriétés

IUPAC Name |

[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO4/c1-9-6-5-7-11-10(9)8-12(15(18)19)16(11)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNLBPIVJPNKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC=C2N1C(=O)OC(C)(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616665 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352359-21-8 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-4-methyl-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352359-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.